molecular formula C12H9ClN2O4 B179901 Ethyl 4-chloro-8-nitroquinoline-3-carboxylate CAS No. 131548-98-6

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Cat. No.: B179901
CAS No.: 131548-98-6
M. Wt: 280.66 g/mol
InChI Key: UVMXISWKXFDSGZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClN2O4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate typically involves the nitration of ethyl 4-chloroquinoline-3-carboxylate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
  • Ethyl 4-chloro-8-aminoquinoline-3-carboxylate
  • Ethyl 4-chloro-8-hydroxyquinoline-3-carboxylate

Uniqueness

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is unique due to the presence of both a nitro group and a chlorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXISWKXFDSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458457
Record name ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131548-98-6
Record name ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-ethoxycarbonyl-8-nitro-4-oxo-3,4-dihydro-quinoline (10.2 g) and phosphorous oxychloride (10 ml) was stirred at reflux for 2 hours. The warm reaction mixture was added cautiously to a vigorously stirred mixture of ice, concentrated aqueous ammonia and chloroform. The organic layer was separated, washed with water, dried and evaporated to dryness. The residue was purified by flash chromatography on silica using chloroform as eluant to give 4-chloro-3-ethoxycarbonyl-8-nitro-quinoline in 75% yield, mp 253-254° C.
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10.2 g
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Synthesis routes and methods II

Procedure details

To a solution of 8-Nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (10 g, 38.14 mmol) in 100 ml of thionyl chloride in a 250 ml round bottom flask was added a catalytic amount of 200 ul of dimethyl acetamide. The mixture was heated and refluxed for 2 hrs with stirring. The reaction was monitered by TLC (n-hexanelethyl acetate=3/1). After completing and cooling to room temperature, thiony chloride was removed under vacuum and 100 ml of water was added. The residue was extracted three times with 100 ml of ethyl acetate each time and the organic layer was dried over magnesium sulfate and filtrated. The residue was purified by column chromatography (hexan/ethyl acetate=3/1) to give 8-nitro-4-chloro-quinoline-3-carboxylic acid ethyl ester (9.5 g, 33.85 mmol, 89%)
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10 g
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200 μL
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100 mL
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